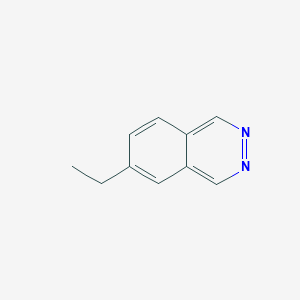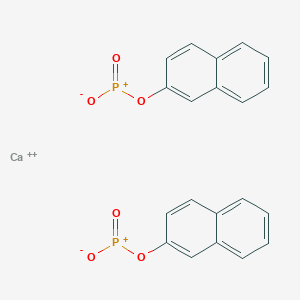
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate is a chemical compound with a unique structure that includes a diazonium group and a dioxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent. One common method involves the reaction of 2,5,5-trimethyl-1,3-dioxane with a diazotizing reagent such as sodium nitrite in the presence of an acid, typically hydrochloric acid, under cold conditions to form the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial in large-scale production.
化学反应分析
Types of Reactions
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Aromatic compounds with electron-donating groups are often used as coupling partners. These reactions are usually performed in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The corresponding amine derivative.
科学研究应用
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Potential use in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The dioxane ring provides stability to the molecule and can influence the reactivity of the diazonium group by electronic effects .
相似化合物的比较
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dioxaborolane ring and is used in similar coupling reactions.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Another compound with a dioxane ring, used in organic synthesis
Uniqueness
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate is unique due to the presence of both a diazonium group and a dioxane ring. This combination provides a distinct reactivity profile, making it valuable for specific synthetic applications and industrial processes.
属性
CAS 编号 |
357417-05-1 |
|---|---|
分子式 |
C9H14N2O3 |
分子量 |
198.22 g/mol |
IUPAC 名称 |
2-diazo-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanone |
InChI |
InChI=1S/C9H14N2O3/c1-8(2)5-13-9(3,14-6-8)7(12)4-11-10/h4H,5-6H2,1-3H3 |
InChI 键 |
QCIXDCYKFIHIDR-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(OC1)(C)C(=O)C=[N+]=[N-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)
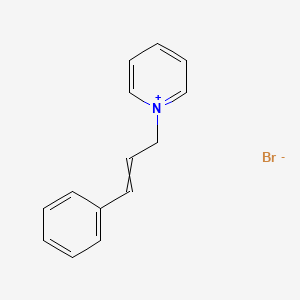
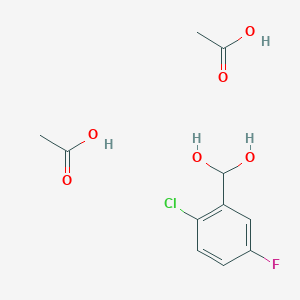
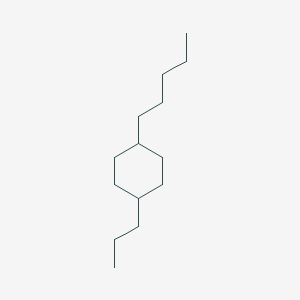
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
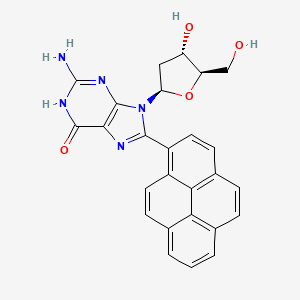
![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)
